molecular formula C15H23BO2 B2912601 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane CAS No. 1402884-05-2

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane

Cat. No.: B2912601
CAS No.: 1402884-05-2
M. Wt: 246.16
InChI Key: JGNYJUVXKHWGOD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3-propylphenyl group and four methyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the reaction of 3-propylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed under appropriate conditions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

    Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-containing compounds.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to cancer cells in BNCT or acting as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-propylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is unique due to the specific positioning of the propyl group on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can result in different chemical and physical properties compared to its analogs, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNYJUVXKHWGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402884-05-2
Record name 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
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